molecular formula C15H13N3O3S B11153109 N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide

Cat. No.: B11153109
M. Wt: 315.3 g/mol
InChI Key: DVGKQBRTTBSQCA-UHFFFAOYSA-N
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Description

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-amino-2-oxoethyl-5-methyl-1,3-thiazole under controlled conditions to form the desired amide linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or benzofuran rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: A structurally related compound with a benzofuran and thiazole ring system.

Uniqueness

N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-9-7-17-15(22-9)18-13(19)8-16-14(20)12-6-10-4-2-3-5-11(10)21-12/h2-7H,8H2,1H3,(H,16,20)(H,17,18,19)

InChI Key

DVGKQBRTTBSQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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